molecular formula C11H23NO4 B153930 DL-Pantothenyl ethyl ether CAS No. 667-84-5

DL-Pantothenyl ethyl ether

Cat. No. B153930
CAS RN: 667-84-5
M. Wt: 233.3 g/mol
InChI Key: MRAMPOPITCOOIN-UHFFFAOYSA-N
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Description

DL-Pantothenyl ethyl ether is not directly discussed in the provided papers. However, the synthesis of ethers is a relevant topic, as seen in the first paper, which focuses on the synthesis of ethyl tert-butyl ether (ETBE) from ethanol and isobutylene . This process is catalyzed by an ion-exchange resin, Amberlyst 15, and is of industrial importance. Although ETBE is different from DL-Pantothenyl ethyl ether, the principles of ether synthesis could be extrapolated to understand the potential methods for synthesizing DL-Pantothenyl ethyl ether.

Synthesis Analysis

The synthesis of ethers, as mentioned in the first paper, involves the reaction of alcohols with isobutylene in the presence of a catalyst . While this paper does not directly address DL-Pantothenyl ethyl ether, the methodology could provide insights into its synthesis. The equilibrium thermodynamic analysis presented could be applied to optimize the conditions for synthesizing similar ethers.

Molecular Structure Analysis

The molecular structure of DL-Pantothenyl ethyl ether is not analyzed in the provided papers. However, the second paper discusses the synthesis of a complex molecule with multiple functional groups, including an ether . The methods used to synthesize and manipulate the molecular structure of this compound could be relevant when considering the synthesis and analysis of DL-Pantothenyl ethyl ether's molecular structure.

Chemical Reactions Analysis

The papers provided do not directly analyze the chemical reactions specific to DL-Pantothenyl ethyl ether. However, the synthesis of ETBE discussed in the first paper involves chemical reactions pertinent to ether formation, which could be related to the reactions DL-Pantothenyl ethyl ether might undergo . The second paper also involves chemical reactions to synthesize a complex ether, which might offer insights into the reactivity of ether bonds in various conditions .

Physical and Chemical Properties Analysis

Neither paper provides information on the physical and chemical properties of DL-Pantothenyl ethyl ether. However, the equilibrium thermodynamic analysis of the ETBE synthesis in the first paper could be useful in predicting the physical properties of ethers in general, such as boiling points, solubility, and stability . The second paper's detailed synthetic route could help infer the chemical stability and reactivity of similar ether-containing compounds .

Scientific Research Applications

Ethyl Tertiary-Butyl Ether (ETBE) and Related Compounds

Ethyl tertiary-butyl ether (ETBE) has been studied for its low toxicity and potential effects on the kidney and liver in animal models. While not directly related to DL-Pantothenyl ethyl ether, ETBE's research provides insight into the toxicological profiles of ether compounds used in gasoline, which could inform safety and environmental considerations in scientific applications (Mcgregor, 2007).

Coenzyme A Biosynthesis as an Antimicrobial Drug Target

Research into coenzyme A (CoA) biosynthesis, involving pantothenic acid (a precursor of CoA), highlights the potential of analogues of this essential metabolite as antimicrobial agents. This area of study underscores the importance of compounds related to pantothenic acid in developing novel antimicrobial strategies, which might be relevant for DL-Pantothenyl ethyl ether's role in scientific research applications (Spry, Kirk, & Saliba, 2008).

Dimethyl Ether (DME) as an Alternative Fuel

The application of dimethyl ether (DME) in compression ignition engines, due to its environmentally friendly combustion properties, showcases the potential of ethers in energy and environmental research. This highlights the broader context of ether compounds in scientific applications aiming to reduce emissions and develop sustainable energy solutions (Park & Lee, 2014).

Ether- and Alcohol-Functionalized Ionic Liquids

The physicochemical properties of ether- and alcohol-functionalized ionic liquids, emphasizing their applications across a range of disciplines, demonstrate the versatility of ether compounds. This research area may offer a context for exploring DL-Pantothenyl ethyl ether in diverse scientific applications, including its potential role as a solvent or reagent in chemical syntheses (Tang, Baker, & Zhao, 2012).

Future Directions

DL-Pantothenyl ethyl ether is a promising ingredient in the cosmetic industry due to its excellent physical (solubility, anti-electrostatic, etc.), chemical (stability), and biological (transcutaneous absorption, etc.) properties . It is expected to be used more widely in the future, especially in hair care products due to its increased penetration into the hair shaft, long-lasting moisturization, enhancement of hair strength, and prevention of damage caused by overheating and overdrying of the hair and the scalp .

properties

IUPAC Name

N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAMPOPITCOOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862363
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Pantothenyl ethyl ether

CAS RN

667-84-5
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethyl
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